molecular formula C9H13FN2O5 B12368288 5-Fluoro-5,6-dihydro-deoxyuridine

5-Fluoro-5,6-dihydro-deoxyuridine

Cat. No.: B12368288
M. Wt: 248.21 g/mol
InChI Key: BNMDIVHTOIOYFX-XCXKOOTESA-N
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Description

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 5-fluoro-2’-deoxyuridine, is a fluorinated pyrimidine nucleoside analog. This compound is primarily used in the field of medicinal chemistry due to its potent antineoplastic properties. It is structurally related to the naturally occurring nucleoside deoxyuridine, with the addition of a fluorine atom at the 5-position of the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the fluorination of deoxyuridine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fluorination reaction but is optimized for large-scale production with stringent control over reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-fluoro-2’-deoxyuridine-5’-aldehyde, while reduction can produce 5-fluoro-2’-deoxyuridine-5’-alcohol .

Scientific Research Applications

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By incorporating into DNA, it causes chain termination and prevents the replication of cancer cells. The fluorine atom enhances the compound’s stability and increases its binding affinity to the enzyme, making it a potent chemotherapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these compounds, 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a unique structure that allows for better incorporation into DNA and more effective inhibition of thymidylate synthase. This results in higher potency and efficacy in cancer treatment .

Properties

Molecular Formula

C9H13FN2O5

Molecular Weight

248.21 g/mol

IUPAC Name

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h4-7,13-14H,1-3H2,(H,11,15,16)/t4?,5-,6+,7+/m0/s1

InChI Key

BNMDIVHTOIOYFX-XCXKOOTESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)F)CO)O

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)F)CO)O

Origin of Product

United States

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